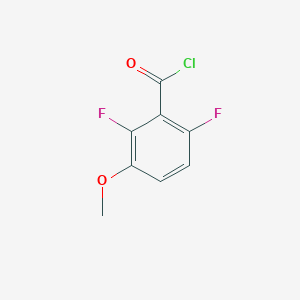

2,6-Difluoro-3-methoxybenzoyl chloride

Description

Academic Significance of Acyl Halides in Complex Molecule Synthesis

Acyl halides, and particularly acyl chlorides, are among the most reactive derivatives of carboxylic acids. openstax.orglibretexts.org Their significance in the synthesis of complex molecules stems from their utility as powerful acylating agents. The carbonyl carbon of an acyl halide is highly electrophilic, readily undergoing nucleophilic acyl substitution reactions. quora.com This high reactivity allows them to serve as crucial intermediates for the efficient formation of a wide array of functional groups, including esters, amides, and anhydrides. openstax.orgteachy.aibritannica.com

In laboratory settings, the conversion of a carboxylic acid to a more reactive acid chloride is a common strategy to facilitate reactions that would otherwise be sluggish or require harsh conditions. libretexts.org For instance, the reaction of acid chlorides with alcohols (alcoholysis) is one of the most common methods for preparing esters, while their rapid reaction with ammonia (B1221849) or amines (aminolysis) is a preferred route for synthesizing amides. openstax.org This versatility makes acyl halides indispensable building blocks in multi-step syntheses, where precise and high-yielding transformations are paramount for achieving the target complex molecule. teachy.ai

Strategic Importance of Fluorinated and Alkoxy-Substituted Aromatic Systems

The incorporation of fluorine atoms and alkoxy groups into aromatic systems is a widely employed strategy in drug discovery and materials science to modulate molecular properties. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within a molecule. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can enhance a compound's bioavailability and binding affinity to biological targets. tandfonline.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, and introducing fluorine at metabolically vulnerable positions can block unwanted metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. tandfonline.comresearchgate.netresearchgate.net The strategic placement of fluorine can also lead to increased lipophilicity and improved membrane permeability. nih.govnih.gov

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are also of significant strategic importance. As electron-donating groups, they can influence the reactivity of the aromatic ring and are considered important pharmacophoric moieties in many drug classes. nih.gov The presence of an alkoxy group can affect how a drug molecule is metabolized, often leading to the formation of hydrophilic hydroxy groups that aid in elimination. nih.gov In materials science, alkoxy-substituted aromatic systems are explored for their unique electronic and photophysical properties, finding use in organic electronics and fluorescent materials. rsc.orgrsc.org The combination of both fluorine and alkoxy substituents on an aromatic ring, as seen in 2,6-Difluoro-3-methoxybenzoyl chloride, provides a powerful tool for fine-tuning molecular properties for specific advanced applications.

Research Trajectories of this compound

The research applications of this compound are primarily directed toward the synthesis of biologically active molecules, particularly in the fields of medical diagnostics and therapeutics. Its unique substitution pattern—two electron-withdrawing fluorine atoms flanking an electron-donating methoxy group—makes it a valuable and highly specific building block for creating complex molecular scaffolds.

A significant research trajectory for this compound is in the development of agents for Positron Emission Tomography (PET), a sensitive medical imaging technique. Specifically, 2,6-difluorobenzamides derived from related starting materials have been investigated as antibacterial agents. mdpi.com In a notable application, a multi-step synthesis starting from 2,6-difluorobenzoic acid was used to produce a precursor for a PET imaging agent designed to target the B-Raf(V600E) protein, which is implicated in various cancers. nih.gov The final radiolabeled compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, incorporates the core structure derived from a difluorinated aromatic system, highlighting the utility of such precursors in creating sophisticated diagnostic tools. nih.gov This line of research underscores the role of this compound and similar structures as key intermediates in the synthesis of targeted agents for oncology.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 886498-40-4 bldpharm.com |

| Molecular Formula | C8H5ClF2O2 bldpharm.com |

| Molecular Weight | 206.57 g/mol bldpharm.com |

| MDL Number | MFCD04115903 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)6(7(5)11)8(9)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPSYYZUJFYGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoro 3 Methoxybenzoyl Chloride and Analogues

Conventional Preparative Routes from Carboxylic Acid Precursors

The final step in the synthesis of 2,6-difluoro-3-methoxybenzoyl chloride is the conversion of the corresponding carboxylic acid. This is a common transformation in organic chemistry, and several standard reagents are available for this purpose.

The most prevalent and industrially favored method for converting carboxylic acids to their acyl chloride derivatives is through the use of thionyl chloride (SOCl₂). ucla.eduwikipedia.org This method is highly efficient for the synthesis of benzoyl chloride and its substituted analogues. researchgate.netprepchem.com The reaction involves treating the carboxylic acid, in this case, 2,6-difluoro-3-methoxybenzoic acid, with an excess of thionyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A chloride ion, generated in the process, then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.orgchemguide.co.uk

A key advantage of this method is that the byproducts are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com The reaction is often carried out in an inert solvent, and sometimes a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is added to accelerate the reaction rate. youtube.com The final product can typically be purified by distillation under reduced pressure to remove any excess thionyl chloride. researchgate.net

Table 1: Reaction Parameters for Thionyl Chloride Chlorination

| Parameter | Description |

|---|---|

| Reagent | Thionyl Chloride (SOCl₂) |

| Substrate | Carboxylic Acid (e.g., 2,6-Difluoro-3-methoxybenzoic acid) |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| Catalyst (Optional) | N,N-dimethylformamide (DMF), Pyridine |

| Purification | Fractional distillation |

While thionyl chloride is the most common reagent, other chlorinating agents can also be employed for the conversion of carboxylic acids to acyl chlorides. These alternatives may be chosen based on substrate compatibility, scale, or desired purity.

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride reacts with carboxylic acids to produce acyl chlorides. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates easy removal. A synthesis of a structural analogue, 2,6-difluoro-4-methoxybenzoyl chloride, was successfully achieved using oxalyl chloride in dry benzene (B151609) with a catalytic amount of DMF. prepchem.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids at room temperature to yield the corresponding acyl chloride. chemguide.co.uk The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk Fractional distillation is required to separate the desired product from the liquid POCl₃.

Phosphorus Trichloride (PCl₃): Another option is phosphorus trichloride, a liquid reagent. Its reaction with carboxylic acids is less vigorous than that of PCl₅. chemguide.co.uk The products are the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Separation is again achieved by fractional distillation.

Table 2: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Physical State | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Gaseous byproducts simplify purification. chemguide.co.uk | Can lead to sulfur-containing impurities. youtube.com |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl (gases) | Gaseous byproducts; often used for high purity. | More expensive than thionyl chloride. |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Highly reactive. | Solid handling; liquid byproduct requires careful separation. chemguide.co.uk |

Synthesis of Advanced Intermediates Preceding Chlorination

The availability of the starting material, 2,6-difluoro-3-methoxybenzoic acid, is critical. Its synthesis involves the strategic introduction of the fluoro and methoxy (B1213986) substituents onto the aromatic ring.

The synthesis of substituted benzoic acids often begins with a correspondingly substituted toluene (B28343) or benzaldehyde, which is then oxidized. For example, the synthesis of 2,6-dichloro-p-toluic acid has been achieved through the oxidation and chlorination of p-methylbenzoic acid. google.com A similar strategy could be envisioned for 2,6-difluoro-3-methoxybenzoic acid, starting from a suitable precursor like 2,6-difluoro-3-methoxytoluene.

Another common route is the oxidation of a benzaldehyde. A patent for the preparation of 2,3-difluoro-6-methoxybenzoic acid describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde (B67421) using hydrogen peroxide in an aqueous solution of potassium hydroxide. google.com Similarly, 2,6-difluoro-4-methylbenzoic acid has been synthesized by oxidizing 2,6-difluoro-4-methylbenzaldehyde (B1357947) with silver(I) oxide and sodium hydroxide. chemicalbook.com These methods highlight a viable pathway where 2,6-difluoro-3-methoxybenzaldehyde (B123782) would be the key intermediate.

Introducing fluorine atoms at specific positions on a benzene ring is a significant challenge in organic synthesis due to the high reactivity of fluorinating agents. The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

Electrophilic fluorination is a primary method for this transformation. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used to introduce fluorine directly onto aromatic rings via C-H activation. researchgate.net The success and regioselectivity of such reactions depend heavily on the directing effects of the existing groups. For a precursor to 2,6-difluoro-3-methoxybenzoic acid, one might start with 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. wikipedia.orgyoutube.com This presents a challenge for achieving the desired 2,6-difluoro substitution pattern through direct fluorination of 3-methoxybenzoic acid.

An alternative strategy involves starting with a molecule that already contains the desired fluorine atoms, such as 1,2,3-trichlorobenzene, which can undergo halogen exchange reactions followed by further functionalization to introduce the methoxy and carboxyl groups. epo.org

The introduction of a methoxy group onto a difluorinated aromatic ring is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

In an SNAr approach, a good leaving group (such as a chlorine or nitro group) on the difluorinated ring is displaced by a methoxide (B1231860) source, commonly sodium methoxide (NaOMe). For instance, the preparation of methoxybenzoic acid derivatives has been demonstrated by reacting chlorobenzonitriles with sodium methoxide. google.com A similar process could be applied to a substrate like 2,6-difluoro-3-chlorobenzene to install the methoxy group.

Modern palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for forming C-O bonds. These methods can couple aryl halides or triflates with alcohols, including methanol, to form aryl methyl ethers. wikipedia.org This approach could be valuable for synthesizing the 2,6-difluoro-3-methoxyaryl scaffold from a precursor like 3-bromo-2,6-difluorobenzene. The methoxy group is a strong electron-donating group and can facilitate further functionalization of the benzene ring. nih.govresearchgate.net A process for producing the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) involves the methylation of a dichlorosalicylic acid intermediate using reagents like methyl chloride or dimethyl sulfate. google.com

Process Optimization and Scale-Up Considerations in Academic Synthesis

In an academic context, the optimization of a synthetic route and its potential for scale-up are critical for producing sufficient quantities of a target molecule for further research. This involves a detailed examination of each step to enhance efficiency, yield, and selectivity.

Efficiency Enhancements in Multi-Step Preparations

The multi-step preparation of this compound necessitates a focus on efficiency to minimize losses and reduce the number of complex purification procedures. A plausible and efficient route to the precursor, 2,6-difluoro-3-methoxybenzoic acid, can be envisioned starting from commercially available fluorinated aromatics. One of the most effective strategies for introducing a carboxyl group at a specific position on a substituted benzene ring is through directed ortho-lithiation. semanticscholar.orguwindsor.cawikipedia.org

A hypothetical, yet highly efficient, synthetic pathway could commence with 1,3-difluoro-2-methoxybenzene. The methoxy group in this starting material can act as a directing metalation group (DMG), facilitating the selective removal of a proton at the ortho position by a strong organolithium base, such as n-butyllithium. wikipedia.org The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to afford the desired 2,6-difluoro-3-methoxybenzoic acid upon acidic workup.

To enhance the efficiency of this multi-step process, several strategies can be employed:

Optimization of Lithiation Conditions: The success of the directed ortho-lithiation is highly dependent on the reaction conditions. Key parameters to optimize include the choice of organolithium base, the solvent system (often a mixture of an ether like THF and a hydrocarbon), and the temperature, which is typically kept very low (e.g., -78 °C) to prevent side reactions. semanticscholar.orgpsu.edu

Evaluation of Reaction Conditions for Yield and Selectivity

The final step in the synthesis is the conversion of 2,6-difluoro-3-methoxybenzoic acid to this compound. This transformation is a critical step where the choice of chlorinating agent and reaction conditions directly impacts the yield and purity of the final product. Several common chlorinating agents can be employed, each with its own advantages and disadvantages.

Common Chlorinating Agents and Reaction Conditions:

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent for this conversion. The reaction is often performed in an inert solvent, and a catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of the Vilsmeier reagent. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the work-up procedure.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that often provides cleaner reactions and is used under milder conditions than thionyl chloride. It also typically requires a DMF catalyst. The by-products, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous.

Phosphorus Trichloride (PCl₃): PCl₃ is a more atom-efficient chlorinating agent, as, in theory, all three chlorine atoms can be utilized. The primary non-toxic by-product, phosphonic acid, can be easily removed by filtration, simplifying the purification process. nih.gov

The selection of the optimal chlorinating agent and conditions depends on the specific substrate and the desired scale of the reaction. For a sterically hindered and electronically modified benzoic acid like 2,6-difluoro-3-methoxybenzoic acid, a systematic evaluation of these parameters is crucial.

Below is an interactive data table summarizing a comparative analysis of different chlorinating agents and conditions for the synthesis of substituted benzoyl chlorides, based on findings for analogous compounds.

| Chlorinating Agent | Catalyst | Solvent | Typical Temperature (°C) | Reported Yields for Analogues (%) | Key Considerations |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Dichloromethane, Toluene, or neat | Reflux | 85-98 | Cost-effective; gaseous by-products simplify work-up. |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane, Hexane | Room Temperature to Reflux | 90-99 | Milder conditions; clean reaction with gaseous by-products. |

| Phosphorus Trichloride (PCl₃) | None | Acetonitrile or neat | 60-80 | 75-97 | High atom economy; non-toxic, solid by-product is easily removed. nih.gov |

| Thionyl Chloride (SOCl₂) | Brønsted Acids (e.g., H₂SO₄) | Neat | 60-80 | ~95 | Cheaper catalytic alternative to DMF. |

The choice of solvent can also influence the reaction rate and selectivity. For instance, non-polar solvents are generally preferred to minimize side reactions. The reaction temperature is another critical parameter that needs to be optimized to ensure complete conversion while minimizing the formation of impurities. Monitoring the reaction progress, for example by infrared spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid, is essential for determining the optimal reaction time.

Reactivity and Mechanistic Elucidation of 2,6 Difluoro 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The general mechanism proceeds through a two-step, addition-elimination pathway. The nucleophile first attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.

2,6-Difluoro-3-methoxybenzoyl chloride readily reacts with a variety of oxygen-based nucleophiles to form corresponding esters and carboxylic acids.

Alcoholysis: In the presence of an alcohol, such as methanol or ethanol, the compound undergoes alcoholysis to yield the corresponding ester. For example, the reaction with methanol produces methyl 2,6-difluoro-3-methoxybenzoate. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to neutralize the hydrogen chloride byproduct.

Hydrolysis: Reaction with water leads to rapid hydrolysis, forming 2,6-difluoro-3-methoxybenzoic acid and hydrogen chloride. This reaction underscores the compound's moisture sensitivity.

Reaction with Carboxylates: Treatment with a carboxylate salt, such as sodium acetate, results in the formation of a mixed anhydride.

These reactions are fundamental in synthetic chemistry for introducing the 2,6-difluoro-3-methoxybenzoyl moiety into various molecules.

Table 1: Reactions of this compound with Oxygen-Based Nucleophiles This table is representative of typical nucleophilic acyl substitution reactions.

| Nucleophile | Reagent/Conditions | Product | Product Type |

|---|---|---|---|

| Water | H₂O | 2,6-Difluoro-3-methoxybenzoic acid | Carboxylic Acid |

| Methanol | CH₃OH, Pyridine | Methyl 2,6-difluoro-3-methoxybenzoate | Ester |

| Ethanol | CH₃CH₂OH, Pyridine | Ethyl 2,6-difluoro-3-methoxybenzoate | Ester |

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react vigorously with this compound to form amides. This process, known as aminolysis, is generally very rapid and efficient.

The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the liberated hydrogen chloride. Alternatively, one equivalent of the amine can be used in conjunction with a different base (e.g., triethylamine or pyridine). The resulting N-substituted or N,N-disubstituted 2,6-difluoro-3-methoxybenzamides are often stable, crystalline solids and are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

This compound serves as an effective acylating agent in carbon-carbon bond-forming reactions, most notably the Friedel-Crafts acylation. wikipedia.orgkhanacademy.org In this reaction, an aromatic compound, such as benzene (B151609) or toluene (B28343), is acylated in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new aryl ketone after a deprotonation step. masterorganicchemistry.com Due to the electron-withdrawing nature of the newly introduced acyl group, the product is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylations. organic-chemistry.org

Solvolytic Reaction Pathways and Kinetic Analysis

Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. The study of the solvolysis rates of substituted benzoyl chlorides in various solvents provides deep insight into the reaction mechanism. nih.gov For benzoyl chlorides, mechanisms can range on a spectrum from a fully associative (Sₙ2-like) pathway, involving a tetrahedral intermediate, to a fully dissociative (Sₙ1-like) pathway, proceeding through an acylium cation intermediate. researchgate.net

For this compound, the steric hindrance imposed by the two ortho-fluorine substituents is expected to play a decisive role. Studies on analogous 2,6-disubstituted benzoyl chlorides, such as 2,6-dimethylbenzoyl chloride, have shown that steric crowding disfavors the associative pathway and strongly promotes a dissociative, Sₙ1-like mechanism. rsc.orgresearchgate.net

The Extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to elucidate solvolysis mechanisms. It correlates the logarithm of the solvolysis rate constant (k) in a given solvent with the solvent's ionizing power (Y) and its nucleophilicity (N).

log(k/k₀) = lN + mY

Where:

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity (N).

m is the sensitivity of the substrate to solvent ionizing power (Y).

A high m value (typically > 0.8) and a low l value (typically < 0.3) are indicative of a dissociative (Sₙ1) mechanism, where the rate-determining step is the formation of a carbocation intermediate, which is highly sensitive to the solvent's ability to stabilize ions. researchgate.net Conversely, a high l value and a moderate m value suggest an associative (Sₙ2) mechanism with significant nucleophilic participation from the solvent in the transition state. beilstein-journals.org

For this compound, a kinetic analysis across a range of solvents would be expected to yield a high m value and a low l value. This is because the steric hindrance from the ortho-fluorines would favor a mechanism that avoids a crowded pentacoordinate transition state, proceeding instead through a less-hindered, planar acylium cation. This aligns with findings for other sterically hindered benzoyl chlorides. researchgate.netrsc.org

Table 2: Hypothetical Grunwald-Winstein Analysis for Solvolysis of this compound at 25°C Data are representative based on analogous 2,6-disubstituted compounds. YCl and NT scales are used for solvent parameters.

| Solvent (% v/v) | YCl Value | NT Value | Hypothetical k (s⁻¹) | log(k/k₀) |

|---|---|---|---|---|

| 100% EtOH | -2.52 | 0.37 | 1.5 x 10⁻⁷ | -1.87 |

| 80% EtOH / 20% H₂O | 0.00 | 0.00 | 1.1 x 10⁻⁵ | 0.00 |

| 50% EtOH / 50% H₂O | 1.99 | -0.12 | 8.0 x 10⁻⁴ | 1.86 |

| 97% TFE / 3% H₂O | 2.83 | -3.30 | 3.5 x 10⁻² | 3.50 |

| 97% HFIP / 3% H₂O | 5.27 | -5.85 | 9.1 x 10⁻¹ | 4.91 |

A plot of log(k/k₀) versus YCl for this hypothetical data would show a strong linear correlation, yielding an estimated m value of approximately 0.9 and a low l value, confirming a predominantly dissociative (Sₙ1) solvolysis pathway.

The choice of solvent has a profound impact on the rate and mechanism of solvolysis for this compound.

Effect on Rate: In line with a dissociative mechanism, reaction rates are dramatically accelerated in highly ionizing, weakly nucleophilic solvents. researchgate.net Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are particularly effective at stabilizing the forming acylium cation intermediate through strong hydrogen bonding, leading to significant rate enhancements. researchgate.net In contrast, solvents that are more nucleophilic but less ionizing (e.g., aqueous ethanol) result in much slower reaction rates, as the sterically hindered Sₙ2 pathway is unfavorable.

Effect on Selectivity: In mixed solvent systems, such as alcohol-water mixtures, the solvent components compete to react with the acylium ion intermediate. The product ratio (e.g., ester vs. carboxylic acid) depends on the reactivity of the intermediate and the composition of the solvent. For a highly reactive, unselective acylium cation formed via an Sₙ1 pathway, the product ratio will largely reflect the molar ratio of the solvent components.

Investigation of Acylium Cation Intermediates and Ion-Pair Return

In the realm of nucleophilic acyl substitution reactions, the mechanism can range from a concerted pathway to a stepwise process involving a tetrahedral intermediate. For highly reactive acyl chlorides, particularly in weakly nucleophilic solvents, a dissociative mechanism involving the formation of an acylium cation intermediate becomes plausible. Solvolysis reactions of benzoyl chlorides in solvents like fluorinated alcohols are known to proceed through such cationic intermediates researchgate.net.

The stability of the acylium cation is a critical factor in determining the reaction pathway. For this compound, the formation of the corresponding acylium cation would be influenced by the electronic properties of the substituents. While the fluorine atoms are strongly electron-withdrawing through induction, potentially destabilizing a positive charge on the carbonyl carbon, the methoxy (B1213986) group at the 3-position can exert a more complex influence.

Once formed, the acylium cation exists in close proximity to the departing chloride ion, forming an intimate ion pair. This ion pair can then be attacked by a nucleophile to yield the final product. However, the chloride ion can also re-attack the acylium cation, leading to the reformation of the starting material. This phenomenon is known as ion-pair return . The extent of ion-pair return can be influenced by the solvent environment and the stability of the acylium cation. In solvents with low polarity, the likelihood of ion-pair return is generally higher.

| Factor | Influence on Acylium Cation Formation/Stability | Effect on Ion-Pair Return |

| 2,6-Difluoro Substituents | Inductively destabilizing | May increase due to a more reactive, less stable cation |

| 3-Methoxy Substituent | Weak inductive destabilization, potential for minor resonance stabilization | Dependent on the overall stability of the cation |

| Solvent | Weakly nucleophilic, ionizing solvents favor cation formation | Low polarity solvents increase the likelihood of return |

Steric and Electronic Effects of Ortho-Fluorine and Methoxy Substituents

The substituents on the aromatic ring of this compound play a crucial role in modulating its reactivity through a combination of steric and electronic effects.

The two fluorine atoms in the ortho positions exert significant steric and electronic effects.

Electronic Effects : Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity . A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.

Steric Effects : The presence of two ortho-substituents sterically hinders the approach of a nucleophile to the carbonyl carbon. This steric hindrance can slow down the rate of nucleophilic attack. In cases of extreme steric crowding, as with two ortho-alkyl groups, the reaction mechanism can be shifted from a typical bimolecular nucleophilic acyl substitution to a unimolecular pathway involving an acylium cation, as this alleviates the steric strain in the transition state researchgate.netsciforum.netmdpi.com. While fluorine is smaller than a methyl group, the cumulative steric effect of two ortho-fluorine atoms is not negligible.

| Substituent Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal by fluorine atoms. | Increases carbonyl electrophilicity, favoring nucleophilic attack. |

| Steric Hindrance | The physical bulk of the ortho-fluorine atoms impedes the approach of nucleophiles. | Decreases the rate of nucleophilic attack. |

The methoxy group at the 3-position (meta) also exhibits dual electronic effects:

Inductive Effect (-I) : Due to the high electronegativity of the oxygen atom, the methoxy group is electron-withdrawing by induction stackexchange.com. This effect can slightly increase the electrophilicity of the carbonyl carbon.

| Electronic Effect of 3-Methoxy Group | Influence on Reactivity |

| Inductive Effect (-I) | Electron-withdrawing, slightly increases carbonyl electrophilicity. |

| Resonance Effect (+R) | Electron-donating, can stabilize cationic intermediates. |

The presence of two ortho substituents forces the acyl chloride group out of the plane of the benzene ring to minimize steric repulsion researchgate.net. This contrasts with unsubstituted benzoyl chloride, which is planar. This twisting of the C(aryl)-C(O)Cl bond has significant consequences for the molecule's electronic structure and reactivity.

The loss of planarity reduces the conjugation between the carbonyl group's π-system and the aromatic ring. This can affect the ground-state energy of the molecule and the energy of the transition state for nucleophilic attack. For a reaction proceeding through an acylium cation, the non-planar ground state means there is a significant increase in conjugation upon formation of the planar acylium ion, which can influence the reaction energetics.

Applications of 2,6 Difluoro 3 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Utilization as a Key Acylating Agent in Complex Chemical Constructions

The high reactivity of the acyl chloride functional group makes 2,6-difluoro-3-methoxybenzoyl chloride an efficient reagent for introducing the 2,6-difluoro-3-methoxyphenyl moiety into a wide range of molecules. This process, known as acylation, is fundamental to creating more complex structures.

Synthesis of Substituted Benzamide (B126) Derivatives

One of the primary applications of this compound is in the synthesis of substituted benzamides. This is typically achieved through the Schotten-Baumann reaction, where the acyl chloride reacts with a primary or secondary amine to form a stable amide bond. The fluorine atoms flanking the carbonyl group can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.

A notable example is in the synthesis of complex heterocyclic benzamides for research purposes. For instance, the core structure of a potential Positron Emission Tomography (PET) agent for imaging B-Raf(V600E) in cancers, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamide, features a benzamide linkage. nih.gov While the reported synthesis starts from the corresponding carboxylic acid, the use of the more reactive this compound is a standard and often preferred method for forming such amide bonds with complex amines, particularly when mild reaction conditions are required. nih.govmdpi.com

| Reactant | Product Class | Significance |

|---|---|---|

| Primary/Secondary Amines | N-Substituted Benzamides | Core structures in many biologically active molecules and pharmaceutical research agents. nih.gov |

3-amino-5-hydroxypyrazole derivatives | Heterocyclic Benzamides | Key intermediates in the synthesis of kinase inhibitors for cancer research. nih.gov |

Construction of Fused Polycyclic and Heterocyclic Frameworks

While direct, one-step applications of this compound to form fused systems are not commonly documented, its role as an acylating agent is crucial for creating the necessary precursors for such cyclizations. By acylating a suitable nucleophile (e.g., an aniline (B41778) or phenol (B47542) derivative), a molecule is generated that contains both the 2,6-difluoro-3-methoxybenzoyl group and a reactive site for intramolecular cyclization.

A powerful strategy for forming fused polycyclic and heterocyclic frameworks is the palladium-catalyzed intramolecular C-H/C-H biaryl coupling reaction. clockss.orgelsevierpure.comresearchgate.net In a hypothetical application, this compound could be reacted with an ortho-haloaniline. The resulting benzamide would then be a prime candidate for an intramolecular palladium-catalyzed reaction, where a new carbon-carbon bond forms between the two aromatic rings, leading to a fused lactam structure, such as a phenanthridone derivative. clockss.org Such rigid, planar fused systems are of significant interest in materials science and medicinal chemistry.

Development of Novel Fluorine-Containing Building Blocks

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity. sigmaaldrich.comossila.com As such, there is a high demand for novel fluorine-containing building blocks in drug discovery and materials science. sigmaaldrich.comtcichemicals.com this compound is itself classified as a fluorinated building block. bldpharm.com

Its utility extends to creating more complex, second-generation building blocks. After its reaction with a multifunctional molecule, the resulting product, now containing the difluoromethoxy-phenyl group, can be used in further synthetic steps. The presence of the fluorine atoms modifies the electronic properties of the aromatic ring and can provide metabolic stability, making the resulting structures desirable for incorporation into potential new agrochemicals and pharmaceuticals. sigmaaldrich.com

Precursor in the Synthesis of Investigational Pharmaceutical Intermediates

The structural motifs present in this compound—specifically the fluorinated aromatic ring—are found in a variety of compounds under investigation for therapeutic applications. The acyl chloride provides a reactive handle to incorporate this valuable moiety into potential drug candidates.

Role in the Generation of Anti-Inflammatory Research Compounds

The development of novel anti-inflammatory agents is an active area of research. While direct synthesis of anti-inflammatory compounds using this compound is not extensively reported, related structures highlight its potential. For example, various methoxy-substituted benzoyl chlorides are used to synthesize derivatives that exhibit anti-inflammatory properties. nih.govajgreenchem.com Research has shown that certain quinazolinone derivatives, which can be synthesized from substituted benzoic acids, show significant anti-inflammatory activity. researchgate.netderpharmachemica.com

Given that fluorination is a common strategy to enhance the potency and metabolic stability of drug candidates, this compound represents a logical starting material for creating novel analogues of known anti-inflammatory scaffolds. ossila.com For instance, it could be used to acylate amines or alcohols on a core heterocyclic system known to have anti-inflammatory effects, thereby generating new chemical entities for screening.

Intermediate in the Academic Synthesis of Anticancer Research Agents

The application of this compound and its parent carboxylic acid is most prominently documented in the synthesis of investigational anticancer agents, particularly kinase inhibitors. The B-Raf(V600E) mutation is a key driver in several cancers, including melanoma. nih.gov

A significant example is the multi-step synthesis of a potential PET imaging agent designed to target B-Raf(V600E). nih.gov The synthesis of the reference standard, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, starts from 2,6-difluorobenzoic acid. nih.gov The conversion of this acid to its acyl chloride derivative, or a related activated species, is a standard chemical transformation to facilitate the subsequent amide bond formation with the complex pyrazolopyridine amine intermediate. This underscores the role of the 2,6-difluorobenzoyl moiety as a critical component in designing molecules that target specific oncogenic proteins. nih.govresearchgate.net Furthermore, other research has identified substituted methoxybenzoyl-aryl-thiazoles as a class of potent anticancer agents, further validating the importance of the methoxybenzoyl scaffold in this therapeutic area. nih.gov

| Target Class | Specific Example (or Analogue) | Role of Precursor |

|---|---|---|

| Kinase Inhibitors (PET Agents) | 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide nih.gov | Provides the core 2,6-difluorobenzoyl scaffold essential for the final molecule's structure. |

| Tubulin Polymerization Inhibitors | Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART compounds) nih.gov | Serves as a key reagent for introducing the substituted methoxybenzoyl group, a critical pharmacophore. |

Contributions to the Synthesis of Radiopharmaceutical Precursors for Imaging Research

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) is a critical area of research, enabling the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The 2,6-difluoro-3-methoxybenzoyl moiety has been identified as a valuable scaffold in the design of PET imaging agents. This compound is an essential activated derivative for coupling this scaffold to other molecular fragments, particularly in the formation of amide bonds.

A notable application is in the synthesis of a potential PET agent for imaging B-Raf(V600E) mutant protein, which is a key target in cancer research. The synthesis of the benzamide-based tracer, 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, relies on the formation of a stable amide linkage. organic-chemistry.org In this synthetic pathway, this compound serves as the key acylating agent to react with an aminosubstituted pyrazolopyridine core. The resulting benzamide is then further elaborated to yield the final radiotracer precursor.

The precursor molecule, 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, is specifically designed for late-stage radiolabeling. organic-chemistry.org The phenolic hydroxyl group on the pyrazolopyridine ring allows for the introduction of the positron-emitting carbon-11 (B1219553) isotope ([¹¹C]) via O-[¹¹C]methylation. This final step produces the target PET tracer. organic-chemistry.org The stability and specific binding properties of the resulting molecule are significantly influenced by the 2,6-difluoro-3-methoxybenzamide (B3025189) portion of the structure, highlighting the critical role of the parent acyl chloride in constructing these advanced imaging agents.

Table 1: Key Molecules in the Synthesis of a B-Raf(V600E) PET Tracer

| Compound Name | Role in Synthesis | Reference |

| This compound | Acylating agent for amide bond formation | Inferred from standard synthetic procedures |

| 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide | Radiopharmaceutical precursor for labeling | organic-chemistry.org |

| 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide | Final PET tracer for imaging B-Raf(V600E) | organic-chemistry.org |

Integration into Catalytic and Stereoselective Synthetic Methodologies

The reactivity of the acyl chloride functional group makes this compound a candidate for various catalytic and stereoselective transformations designed to create chiral molecules and complex carbon skeletons.

Chiral auxiliary-driven acylations are a powerful strategy for the asymmetric synthesis of chiral compounds. In this approach, a chiral molecule (the auxiliary) is temporarily attached to a substrate to direct a subsequent chemical reaction, leading to the preferential formation of one enantiomer or diastereomer. The acyl chloride would react with the chiral auxiliary to form a chiral amide or ester, which would then undergo a diastereoselective reaction. Despite the potential for this compound to be used in such methodologies, a review of the scientific literature did not yield specific examples of its application in chiral auxiliary-driven acylations.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental tools for the formation of carbon-carbon bonds. Acyl chlorides can be employed as electrophilic partners in these reactions, typically leading to the formation of ketones. This process, often referred to as acylative cross-coupling, provides a direct route to aryl ketones and alkynyl ketones. However, a detailed survey of published research did not reveal specific instances of this compound being utilized as a substrate in metal-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Computational Characterization in Research

In-depth Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in elucidating the structure of 2,6-Difluoro-3-methoxybenzoyl chloride and monitoring its chemical transformations. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are particularly powerful tools in this regard, offering detailed information at the atomic and molecular levels.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for probing the mechanisms of reactions in which it participates. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive analysis of the molecule's connectivity and electronic environment.

In a typical ¹H-NMR spectrum, the aromatic protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy (B1213986) group would appear as a singlet, providing a clear diagnostic signal. For mechanistic studies, techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be employed to establish through-bond correlations, which are crucial for identifying reaction intermediates and final products. For instance, monitoring the change in chemical shifts of the aromatic protons and the carbon of the acyl chloride group can provide evidence for the formation of an acylium ion intermediate in Friedel-Crafts acylation reactions.

¹³C-NMR spectroscopy offers further structural detail. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while carbons further away will exhibit smaller, long-range couplings. The carbonyl carbon of the acyl chloride group is particularly sensitive to its electronic environment and can be used as a probe for reaction progress.

¹⁹F-NMR is also highly informative. The two fluorine atoms at positions 2 and 6 are chemically equivalent in a symmetric environment but may become inequivalent depending on the rotational conformation of the acyl chloride group or upon reaction. The fluorine chemical shifts and their coupling to aromatic protons provide sensitive probes of the local electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| C1 | - | ~125.0 (t) | JCF ≈ 5 |

| C2 | - | ~160.0 (dd) | ¹JCF ≈ 250, ²JCF ≈ 25 |

| C3 | - | ~155.0 (d) | ²JCF ≈ 10 |

| C4 | ~7.20 (m) | ~115.0 (d) | ³JHF ≈ 8 |

| C5 | ~7.00 (t) | ~110.0 | ³JHH ≈ 8 |

| C6 | - | ~160.0 (dd) | ¹JCF ≈ 250, ²JCF ≈ 25 |

| C=O | - | ~165.0 (t) | ³JCF ≈ 3 |

| OCH₃ | ~3.90 (s) | ~56.0 | - |

Note: This table contains predicted data for illustrative purposes, as detailed experimental spectra for this specific compound are not widely published in peer-reviewed literature.

Mass spectrometry is a vital technique for monitoring the progress of reactions involving this compound and for identifying the products formed. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate reaction mixtures and obtain mass spectra of the individual components.

The high-resolution mass spectrum of this compound would allow for the determination of its exact molecular weight, confirming its elemental composition. In reaction monitoring, the disappearance of the peak corresponding to the starting material and the appearance of new peaks corresponding to intermediates and products can be tracked over time to determine reaction kinetics.

The fragmentation pattern in the mass spectrum provides structural information. For this compound, the molecular ion peak would be observed. A characteristic fragmentation would be the loss of the chlorine atom to form the corresponding acylium ion, which is often a stable and prominent peak in the spectrum of benzoyl chlorides. Further fragmentation could involve the loss of carbon monoxide from the acylium ion.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Fragmentation Pathway |

| 206/208 | [M]⁺ | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 171 | [M-Cl]⁺ | Loss of chlorine radical |

| 143 | [M-Cl-CO]⁺ | Loss of carbon monoxide from acylium ion |

| 128 | [M-Cl-CO-CH₃]⁺ | Loss of methyl radical from the methoxy group |

Note: This table represents plausible fragmentation patterns for illustrative purposes.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful complement to experimental techniques by offering a detailed understanding of the electronic structure, conformational preferences, and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic acyl substitution, DFT calculations can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, transition states, intermediates, and products on the potential energy surface.

By calculating the energies of these species, the activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, in a reaction with an amine, DFT could be used to model the initial formation of a tetrahedral intermediate, the subsequent proton transfer steps, and the final elimination of HCl to form the amide. This level of detail is often inaccessible through experimental means alone.

The presence of two fluorine atoms ortho to the methoxybenzoyl chloride group introduces significant steric hindrance, which is expected to have a profound impact on the molecule's conformation. researchgate.net Unlike unsubstituted benzoyl chloride, which is largely planar, 2,6-disubstituted benzoyl halides are often non-planar, with the acyl chloride group twisted out of the plane of the aromatic ring. researchgate.net

Computational methods can be used to perform a detailed conformational analysis by systematically rotating the C(aryl)-C(O) bond and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformation(s) and the energy barriers to rotation between them. Such studies on related molecules have shown that the perpendicular conformation can be the most stable. researchgate.net This non-planar conformation can have significant implications for the reactivity of the molecule, as it affects the conjugation between the aromatic ring and the carbonyl group.

Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound, which in turn helps to understand its reactivity. Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity in pericyclic and nucleophilic/electrophilic reactions. The LUMO is expected to be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a highly positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the delocalization of electron density and the nature of the bonding within the molecule. It can provide insights into hyperconjugative interactions that may influence the molecule's stability and reactivity.

Ab Initio Calculations of Heterolytic Bond Dissociation Energies

Ab initio quantum chemical calculations are powerful theoretical tools for determining the energetic requirements of chemical bond cleavage. Specifically, these calculations can provide valuable insights into the heterolytic bond dissociation energy (HBDE) of the carbon-chlorine (C-Cl) bond in this compound. The HBDE represents the enthalpy change associated with the cleavage of the C-Cl bond to form a 2,6-Difluoro-3-methoxybenzoyl cation and a chloride anion in the gas phase. This value is a critical indicator of the compound's reactivity, particularly in reactions proceeding through a cationic intermediate, such as Friedel-Crafts acylations or certain solvolysis mechanisms.

While specific ab initio calculations for the heterolytic bond dissociation energy of this compound are not extensively documented in publicly available research, the principles can be understood by examining related studies on substituted benzoyl chlorides. For the parent compound, benzoyl chloride, high-level ab initio calculations have established a gas-phase HBDE of approximately 150.1 kcal/mol. nih.gov This cleavage results in the formation of a benzoyl cation (PhCO⁺) and a chloride ion (Cl⁻).

The substituents on the aromatic ring of this compound are expected to significantly influence the stability of the resulting acylium ion, and consequently, the C-Cl HBDE. The electronic effects of these substituents—two fluorine atoms at the ortho positions and a methoxy group at the meta position—are key to understanding these modifications.

Influence of Substituents on Cation Stability and HBDE:

Fluorine Substituents (ortho): Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect tends to destabilize the positive charge on the carbonyl carbon of the acylium ion. Research on fluoro-substituted benzoyl chlorides has shown that a fluorine substituent, particularly at the para-position, destabilizes the corresponding benzoyl cation. nih.gov By extension, the two ortho-fluoro groups in this compound would be expected to significantly increase the energy required for heterolytic cleavage of the C-Cl bond compared to the unsubstituted benzoyl chloride.

Methoxy Substituent (meta): The methoxy group exhibits a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). When positioned meta to the carbonyl group, the resonance effect does not directly delocalize into the acylium cation center. Therefore, the primary influence of the meta-methoxy group is its inductive electron-withdrawing effect, which would further contribute to the destabilization of the positively charged intermediate.

Considering these substituent effects, the heterolytic C-Cl bond dissociation energy for this compound is anticipated to be higher than that of unsubstituted benzoyl chloride. The cumulative electron-withdrawing inductive effects of the two ortho-fluoro atoms and the one meta-methoxy group would destabilize the formation of the 2,6-Difluoro-3-methoxybenzoyl cation, thus increasing the energy barrier for the heterolytic bond cleavage.

A summary of the expected substituent effects on the heterolytic bond dissociation energy is presented in the table below.

| Compound | Substituents | Primary Electronic Effect on Cation | Expected Impact on HBDE (relative to Benzoyl Chloride) |

| Benzoyl Chloride | None | Reference | ~150.1 kcal/mol nih.gov |

| This compound | 2,6-Difluoro | Inductive withdrawal (-I) | Increase |

| 3-Methoxy | Inductive withdrawal (-I) | Increase |

These theoretical considerations are crucial for predicting the reactivity of this compound in reactions where the formation of an acylium ion is the rate-determining step. The increased HBDE suggests that more forcing conditions (e.g., stronger Lewis acids or higher temperatures) may be necessary to promote such reactions compared to less deactivated benzoyl chlorides.

Future Directions and Emerging Research Avenues for 2,6 Difluoro 3 Methoxybenzoyl Chloride

The continued importance of fluorinated aromatic compounds in pharmaceuticals and materials science necessitates the exploration of advanced and sustainable chemical methodologies. For a key building block like 2,6-Difluoro-3-methoxybenzoyl chloride, future research is poised to move beyond traditional synthetic paradigms. The focus is shifting towards greener processes, novel reactivity, automation, and the integration of artificial intelligence to accelerate discovery and optimization.

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-3-methoxybenzoyl chloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves two key steps: (1) introducing fluorine and methoxy groups onto a benzoyl chloride precursor, and (2) optimizing chlorination. For example:

- Friedel-Crafts acylation with a fluorinated precursor, followed by methoxy group introduction via nucleophilic substitution.

- Direct chlorination of 2,6-difluoro-3-methoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

Optimization Strategies:

- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.

- Catalysts : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do the substituents influence spectral interpretations?

Methodological Answer: Key techniques include:

- ¹⁹F NMR : Fluorine atoms at positions 2 and 6 produce distinct splitting patterns due to coupling (J ~ 8–12 Hz).

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show complex splitting due to fluorine coupling .

- IR Spectroscopy : Confirm the acyl chloride C=O stretch (~1770–1810 cm⁻¹) and C-O (methoxy) stretch (~1250 cm⁻¹).

Substituent Effects:

- Electron-withdrawing fluorine atoms deshield adjacent protons, shifting their signals downfield.

- The methoxy group’s electron-donating nature reduces the electrophilicity of the carbonyl carbon compared to non-substituted benzoyl chlorides .

Q. How should researchers handle and store this compound to prevent degradation, given its moisture sensitivity?

Methodological Answer:

- Storage : Keep under inert gas (argon or nitrogen) in airtight, moisture-resistant glassware. Store at –20°C to slow hydrolysis .

- Handling : Use anhydrous solvents (e.g., dried dichloromethane) and perform reactions in a glovebox or under a nitrogen atmosphere.

- Quenching : Neutralize accidental exposure with sodium bicarbonate solution to mitigate HCl release.

Advanced Questions

Q. How do the electronic effects of the 3-methoxy group compared to other substituents (e.g., methyl or halogen) influence the reactivity of 2,6-difluorobenzoyl chloride derivatives in nucleophilic acyl substitution reactions?

Methodological Answer: The 3-methoxy group exerts electron-donating resonance effects , which:

- Reduce electrophilicity of the carbonyl carbon, slowing reaction rates compared to electron-withdrawing groups (e.g., -CF₃).

- Increase steric hindrance compared to smaller substituents like fluorine, affecting accessibility for bulky nucleophiles.

Comparative Reactivity (Table):

| Substituent (Position 3) | Electronic Effect | Relative Reactivity |

|---|---|---|

| -OCH₃ (methoxy) | Electron-donating | Moderate |

| -CH₃ (methyl) | Weakly donating | Higher than -OCH₃ |

| -F | Electron-withdrawing | Highest |

This trend is critical in designing coupling reactions for pharmaceuticals or agrochemical intermediates .

Q. What strategies can be employed to resolve contradictions in reported reactivity data for this compound when used in coupling reactions with different nucleophiles?

Methodological Answer:

- Systematic solvent screening : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity with amines, while non-polar solvents (toluene) favor less nucleophilic partners.

- Additive optimization : Use Hünig’s base (DIPEA) to scavenge HCl and prevent protonation of nucleophiles.

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates and side products .

Case Example : Discrepancies in amidation yields may arise from competing hydrolysis; pre-drying reagents and using molecular sieves can mitigate this .

Q. In crystallographic studies of derivatives synthesized from this compound, how can SHELX software be utilized to address challenges in structure refinement due to fluorine atoms' high electron density?

Methodological Answer:

- Data collection : Use high-resolution X-ray data (d ≤ 0.8 Å) to resolve fluorine positions.

- Refinement in SHELXL :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.